molecular formula C11H13FO3S B14016093 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid

Cat. No.: B14016093
M. Wt: 244.28 g/mol
InChI Key: RYSRKFAYUGQFDL-UHFFFAOYSA-N
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Description

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid is an organic compound with the molecular formula C11H13FO3S It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high efficiency and scalability. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The use of environmentally benign solvents and catalysts is also a consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and other functional groups can influence the compound’s binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-isopropoxy-2-(methylthio)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropoxy group, in particular, can influence the compound’s solubility and reactivity compared to similar compounds .

Properties

Molecular Formula

C11H13FO3S

Molecular Weight

244.28 g/mol

IUPAC Name

3-fluoro-2-methylsulfanyl-4-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3S/c1-6(2)15-8-5-4-7(11(13)14)10(16-3)9(8)12/h4-6H,1-3H3,(H,13,14)

InChI Key

RYSRKFAYUGQFDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)C(=O)O)SC)F

Origin of Product

United States

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